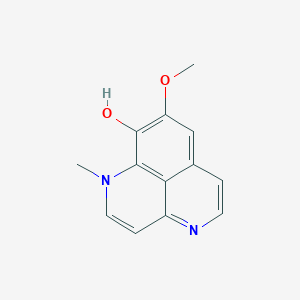

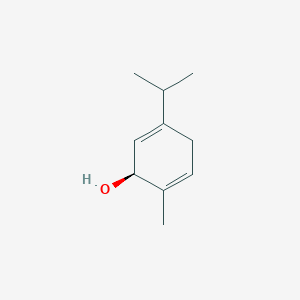

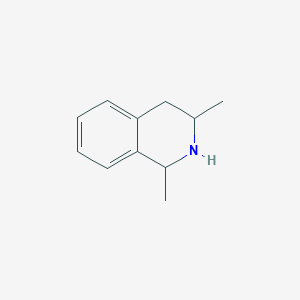

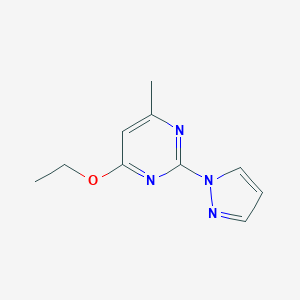

![molecular formula C13H23ClN4O B053069 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol CAS No. 59262-85-0](/img/structure/B53069.png)

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, one paper describes the synthesis of a pyrimidine derivative by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% product yield . Another paper details the synthesis of a chlorothieno[3,2-d]pyrimidin derivative through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . For example, the crystal structure of a dimethylpyrimidin derivative was determined to crystallize in the triclinic space group with specific unit-cell parameters . Similarly, the crystal structure of a chlorothieno[3,2-d]pyrimidin derivative was found to belong to the tetragonal system . These studies provide a foundation for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents and reaction conditions. For instance, the aminolysis of a pyrimidinone derivative with various amines was found to be successful under specific conditions, highlighting the importance of the dielectric permittivity of the reaction medium . This information could be relevant when considering the chemical reactions involving "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) . Additionally, the molecular electrostatic potential (MEP) surface map can provide insights into the reactive sites of the molecule . These theoretical studies, along with experimental assays such as antioxidant activity and DNA binding affinity, contribute to a comprehensive understanding of the properties of pyrimidine derivatives .

Applications De Recherche Scientifique

Supramolecular Structures and Molecular Electronic Structures

The molecule of interest demonstrates significant potential in the study of supramolecular structures. For example, a related molecule, 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, exhibits a polarized molecular-electronic structure. It forms molecular columns and hydrophilic tubes through a combination of hydrogen bonds and π-π stackings, relevant for understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).

Fluorescent Sensors and Logic Gate Applications

Compounds similar to 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, have been used as fluorescent sensors for aluminum ion detection and have applications in bacterial cell imaging and logic gates (Yadav & Singh, 2018).

Antimicrobial and Antifungal Properties

Some pyrimidin-4-ol derivatives have been noted for their antimicrobial and antifungal activities. For instance, 4-chloropyrimidines, synthesized under certain conditions, have shown potential in combating microbial threats (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anti-HIV Activity

Carbocyclic derivatives of pyrimidin-4-ols, including those with chloropyrimidinyl groups, have exhibited significant anti-HIV activity. This has implications for the development of antiretroviral agents (Vince & Hua, 1990).

Antitumor Activities

Compounds structurally related to this compound have shown antitumor activities. For example, N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives have been synthesized and displayed notable antitumor activities in preliminary tests (Chu, 2011).

Antitubercular Properties

Novel homopiperazine-pyrimidine-pyrazole hybrids have been synthesized for their potential in antitubercular applications. These compounds demonstrate considerable activity against Mycobacterium tuberculosis, highlighting the significance of pyrimidine derivatives in treating tuberculosis (Vavaiya et al., 2022).

Propriétés

IUPAC Name |

3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQZPXJGBALKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974690 | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59262-85-0 | |

| Record name | NSC272455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

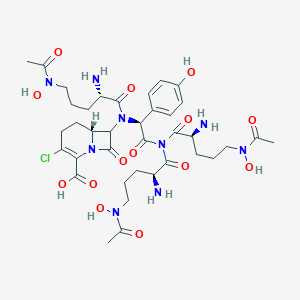

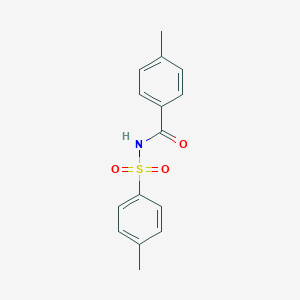

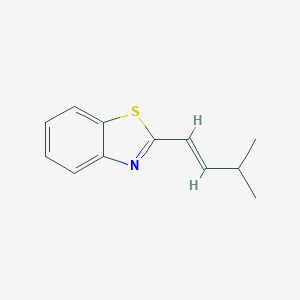

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)